CC(C)(C)OC(=O)n1c(cc2ccccc12)B(O)O
. This indicates that it contains a tert-butoxycarbonyl group attached to an indole ring, which is further connected to a boronic acid group.
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)boronic acid is primarily utilized in Suzuki coupling reactions. This palladium-catalyzed cross-coupling reaction between organoboronic acids and organic halides is widely employed to create carbon-carbon bonds, particularly in the synthesis of biaryl compounds. [] The boronic acid moiety in (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)boronic acid readily reacts with aryl or heteroaryl halides under Suzuki coupling conditions, leading to the formation of a new C-C bond and the creation of diversely substituted indole derivatives.
The mechanism of action of (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)boronic acid is primarily related to its role as a reagent in Suzuki coupling reactions. The boronic acid group acts as a transmetalating agent, transferring the indole moiety to the palladium catalyst, which then facilitates the coupling with the aryl or heteroaryl halide. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6